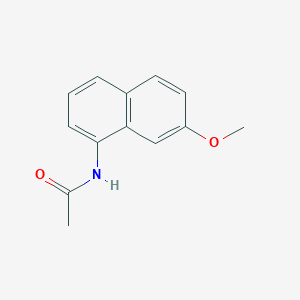
N-(7-methoxynaphthalen-1-yl)acetamide
Vue d'ensemble
Description
“N-(7-methoxynaphthalen-1-yl)acetamide” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of agomelatine, a related compound, involves the reduction of 2-(7-methoxynaphthalen-1-yl) acetamide using a reducing agent in an organic solvent .Molecular Structure Analysis
The InChI code for “N-(7-methoxynaphthalen-1-yl)acetamide” is1S/C13H13NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H2,14,15) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“N-(7-methoxynaphthalen-1-yl)acetamide” is a white to yellow solid . The storage temperature is between 2-8°C .Applications De Recherche Scientifique
Antidepressant-like Agents
N-(7-methoxynaphthalen-1-yl)acetamide analogues have been explored for their potential as antidepressant-like agents. Chang et al. (2014) synthesized nineteen analogues of Agomelatine, modifying the acetamide side-chain, and evaluated their effects. Imide compound 4a and acylamino carboxylic acid analogue 5b showed promising protective effects in vitro. Compound 4a demonstrated significant reduction in immobility time in a forced swim test in mice, indicating antidepressant-like activity. Additionally, compound 4a exhibited relatively low toxicity and high likelihood of diffusing through the blood-brain barrier (Chang et al., 2014).
Anticancer and Antimicrobial Activities
Kumar et al. (2019) synthesized a series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, starting from phthalic anhydride. These compounds were tested for inhibition activity against the HCT 116 cancer cell line, with certain compounds displaying active inhibition. Moreover, these compounds were screened for antimicrobial activities (Kumar et al., 2019).
Crystallographic Studies
Structural studies of compounds related to N-(7-methoxynaphthalen-1-yl)acetamide have been conducted. Karmakar et al. (2009) examined co-crystals and salts of quinoline derivatives with amide bonds, contributing to the understanding of their structural aspects (Karmakar et al., 2009).
Fluorescent Properties and Ligand Design
Descamps-François et al. (2003) reported the synthesis and binding properties at MT(1) and MT(2) receptors of agomelatine (N-[2-(7-methoxynaphth-1-yl)ethyl]acetamide) dimers. Some of these compounds behaved as MT(1)-selective ligands, with one compound showing antagonist behavior. This research contributes to the development of selective ligands for melatonin receptors (Descamps-François et al., 2003).
HPLC Determination of Biological Thiols
Gatti et al. (1990) investigated the use of a methyl ester derived from N-(7-methoxynaphthalen-1-yl)acetamide for high-performance liquid chromatography (HPLC) of biological thiols. This study demonstrated the utility of such compounds in analytical chemistry for the detection of important biomolecules (Gatti et al., 1990).
Propriétés
IUPAC Name |
N-(7-methoxynaphthalen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(15)14-13-5-3-4-10-6-7-11(16-2)8-12(10)13/h3-8H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIBKRTYRRRTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466147 | |
| Record name | N-(7-methoxynaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methoxynaphthalen-1-yl)acetamide | |
CAS RN |
93189-18-5 | |
| Record name | N-(7-methoxynaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


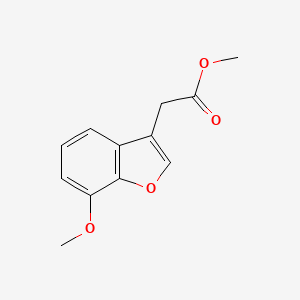
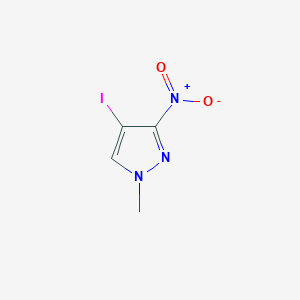
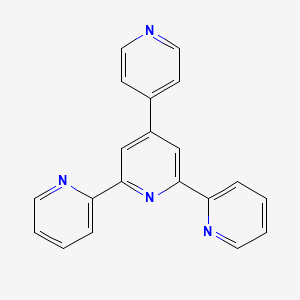
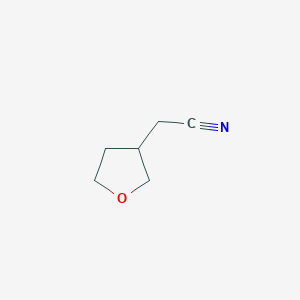
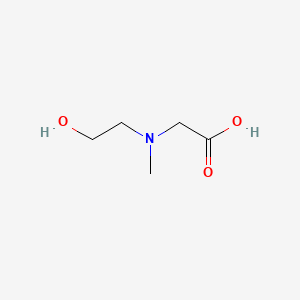
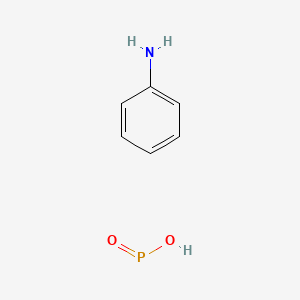
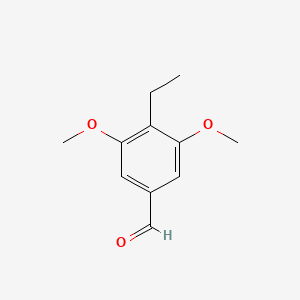
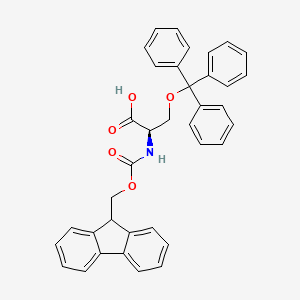
![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)

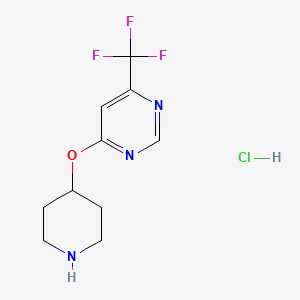

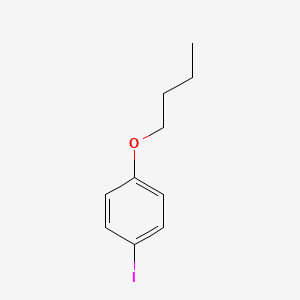
![1H-Pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B1312880.png)